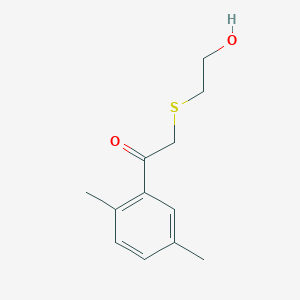
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers Thioethers are characterized by the presence of a sulfur atom bonded to two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-mercaptoethanol under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, and the process would be designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May have biological activity and could be studied for potential therapeutic uses.
Medicine: Could be investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethane: Lacks the carbonyl group.
Uniqueness
1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both a thioether and a carbonyl group, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C12H16O2S/c1-9-3-4-10(2)11(7-9)12(14)8-15-6-5-13/h3-4,7,13H,5-6,8H2,1-2H3 |
Clé InChI |
WIQHDERSYJLVJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


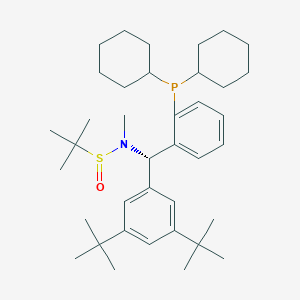

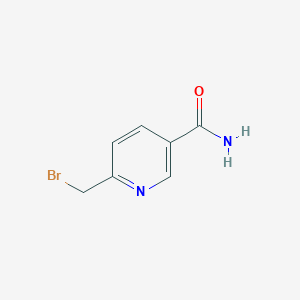
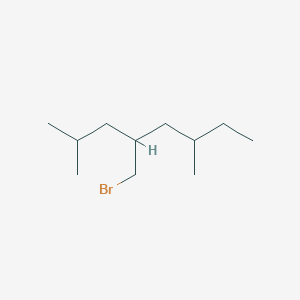

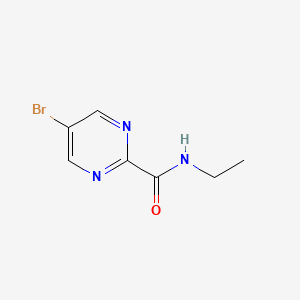

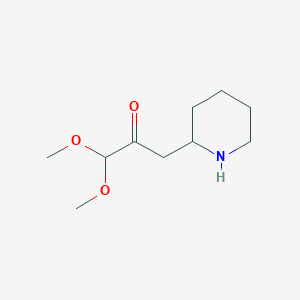

![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
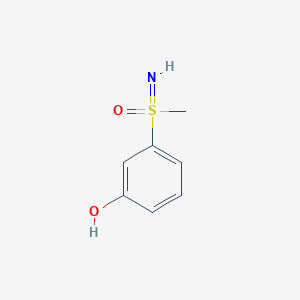

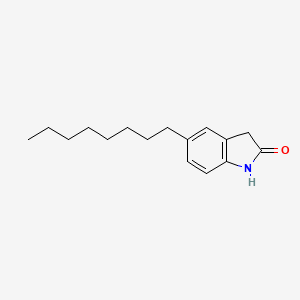
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
